molecular formula C11H16BrNO2S B8401040 1-[3-(N,N-Dimethylamino)propylsulphonyl]-4-bromobenzene

1-[3-(N,N-Dimethylamino)propylsulphonyl]-4-bromobenzene

Cat. No. B8401040
M. Wt: 306.22 g/mol
InChI Key: YGRACZUPGBWHJA-UHFFFAOYSA-N
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Patent
US06969714B2

Procedure details

Oxone (14 g, 23 mmol) was added to a solution of 1-[3-(N,N-dimethylamino)propylthio]-4-bromobenzene (Method 67; 5.24 g, 19.1 mmol) in MeOH (150 ml) and water (30 ml) and the mixture was stirred at ambient temperature for 90 minutes. The reaction mixture was poured onto an Isolute SCX-2 column, washed MeOH (6×40 ml) and the product eluted with 2% methanolic ammonia (10×40 ml). The solvent was evaporated and residue purified by flash chromatography on silica gel eluting with DCM/2% methanolic ammonia (100:0 increasing in polarity to 94:6) to yield the title compound (4.68 g, 80%) as a pale yellow oil. NMR 1.62 (m, 2H), 2.03 (s, 6H), 2.19 (t, 2H), 3.32 (m, 2H), 7.81 (m, 4H); m/z 306.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
1-[3-(N,N-dimethylamino)propylthio]-4-bromobenzene
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1]OS([O-])=O.[K+].[CH3:7][N:8]([CH2:10][CH2:11][CH2:12][S:13][C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1)[CH3:9].[OH2:21]>CO>[CH3:7][N:8]([CH2:10][CH2:11][CH2:12][S:13]([C:14]1[CH:15]=[CH:16][C:17]([Br:20])=[CH:18][CH:19]=1)(=[O:1])=[O:21])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
1-[3-(N,N-dimethylamino)propylthio]-4-bromobenzene
Quantity
5.24 g
Type
reactant
Smiles
CN(C)CCCSC1=CC=C(C=C1)Br
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto an Isolute SCX-2 column
WASH
Type
WASH
Details
washed MeOH (6×40 ml)
WASH
Type
WASH
Details
the product eluted with 2% methanolic ammonia (10×40 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue purified by flash chromatography on silica gel eluting with DCM/2% methanolic ammonia (100:0 increasing in polarity to 94:6)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CN(C)CCCS(=O)(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.68 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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